4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one

Description

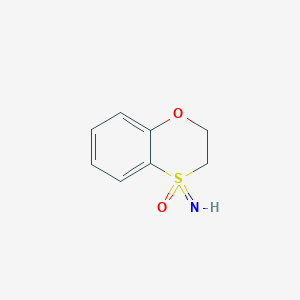

Structure

3D Structure

Propriétés

IUPAC Name |

4-imino-2,3-dihydro-1,4λ6-benzoxathiine 4-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c9-12(10)6-5-11-7-3-1-2-4-8(7)12/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEGRCVSFNEBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one involves several steps. One common method includes the cyclization of o-mercaptophenol with appropriate electrophiles such as α-halo Michael acceptors . The reaction conditions typically involve the use of strong bases like sodium methoxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The imino (-NH) group acts as a nucleophilic site, enabling reactions with electrophiles. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkyl derivatives.

-

Acylation : Forms carbamate or urea derivatives when treated with acyl chlorides or isocyanates.

Example Reaction :

Conditions: K₂CO₃, DMF, 60°C, 6–8 hours .

Oxidation and Reduction

-

Oxidation : The sulfur atom in the thiomorpholine ring oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or m-CPBA .

-

Reduction : The imino group can be reduced to an amine using NaBH₄ or LiAlH₄, yielding 4-amino derivatives .

Key Reaction Pathways :

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Sulfur Oxidation | m-CPBA | Sulfone | 85 |

| Imino Reduction | NaBH₄ | 4-Amino-benzoxathiin | 72 |

Cyclization and Ring-Opening

The benzoxathiin scaffold undergoes recyclization under acidic or basic conditions:

-

Acid-Catalyzed Cyclization : Forms fused tricyclic structures via intramolecular electrophilic aromatic substitution .

-

Base-Mediated Ring-Opening : Cleavage of the thiomorpholine ring yields thiol-containing intermediates .

Notable Example :

Condensation Reactions

The imino group participates in Schiff base formation with aldehydes or ketones:

Conditions: Ethanol, reflux, 4 hours .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) occur at the aromatic ring:

| Substrate | Coupling Partner | Catalyst | Product |

|---|---|---|---|

| Bromobenzoxathiin | Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related heterocycles due to its unique electronic environment:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 1-Imino-benzothiazinone | Benzothiazin framework | Lower electrophilicity at nitrogen |

| 6-Methylbenzothiazole | Simpler structure | No imino group; limited functionalization |

| 2-Thiophenylbenzoxazinone | Thiophene substituent | Enhanced aromatic reactivity |

Source: Structural and reactivity comparisons from synthesis studies .

Mechanistic Insights

Applications De Recherche Scientifique

Research indicates that compounds within the benzoxathiin class, including 4-imino-2,3-dihydro-1,4-lambda6-benzoxathiin-4-one, exhibit significant biological activities. These include:

- Antimicrobial Properties : Studies have shown that derivatives of benzoxathiins possess antimicrobial activity against various pathogens.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating potential applications in treating inflammatory diseases.

Synthetic Methodologies

The synthesis of 4-imino-2,3-dihydro-1,4-lambda6-benzoxathiin-4-one can be achieved through various methods:

- Condensation Reactions : Utilizing anthranilic acids and α-keto acids under mild conditions has been effective in producing this compound.

- Cyclization Processes : Cyclization reactions involving imines or isocyanides have also been employed to synthesize derivatives with enhanced biological profiles.

These synthetic routes are essential for producing the compound in sufficient quantities for research and application purposes.

Applications in Medicinal Chemistry

The unique combination of functional groups in 4-imino-2,3-dihydro-1,4-lambda6-benzoxathiin-4-one enhances its reactivity and biological activity compared to structurally similar compounds. Notable applications include:

| Application Area | Description |

|---|---|

| Drug Development | Potential as a lead compound in developing new antimicrobial and anticancer agents. |

| Pharmacological Studies | Investigation into its mechanism of action through binding affinity studies with biological targets. |

| Synthetic Intermediates | Used as a precursor for synthesizing more complex heterocyclic compounds with desired pharmacological properties. |

Case Studies

Several studies have documented the therapeutic potential of 4-imino-2,3-dihydro-1,4-lambda6-benzoxathiin-4-one:

- Anticancer Activity Study : In vitro assays demonstrated that derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells.

- Antimicrobial Efficacy Research : A series of tests showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility as a novel antibiotic candidate.

- Inflammation Model Trials : Animal models indicated that the compound significantly reduced markers of inflammation compared to control groups.

Mécanisme D'action

The mechanism of action of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites, while the benzoxathiin ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural, functional, and pharmacological differences between 4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one and related heterocycles:

Key Comparative Insights:

Structural and Electronic Differences: The λ⁶-sulfone in 4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one enhances electrophilicity compared to benzothiazinones (S in thioether/thione) or benzodioxines (neutral O atoms) . This may improve binding to polar enzyme active sites. The imino group distinguishes it from benzoxazines (amine/ether) and benzodioxines (ether-only), enabling unique hydrogen-bond donor capabilities .

Pharmacological Profiles: Enzyme Inhibition: Both 4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one and benzothiazinones inhibit matriptase-2, but the former’s sulfone group may enhance potency . Receptor Targeting: Thiazol-imines (e.g., ) exhibit antihypertensive effects via angiotensin II receptor binding, leveraging the imino group for hydrogen bonding, a feature shared with the target compound .

Synthetic Challenges: The λ⁶-sulfone requires controlled oxidation steps, whereas benzoxazines and thiazol-imines are synthesized via condensation or alkylation . Introducing the imino group may demand protective strategies to avoid side reactions, a challenge less prevalent in ether- or amine-focused syntheses .

Binding Data :

- The target compound exhibits strong binding energy (−36.06 kcal/mol), surpassing thiazol-imines (−9.5 to −11.5), likely due to its larger aromatic system and sulfone’s electrostatic contributions .

Activité Biologique

4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique benzoxathiin core structure, which is characterized by a sulfur atom in a heterocyclic ring. Its molecular formula is C7H6N2OS, and it has a molecular weight of approximately 174.20 g/mol. The presence of the imino group contributes to its reactivity and biological properties.

Biological Activity Overview

Research into the biological activity of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one has revealed several key areas of interest:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa cells with an IC50 value of approximately 10.46 μM/mL .

- Antimicrobial Properties : The compound also demonstrates antimicrobial activity against certain bacterial strains, suggesting its potential as an antibiotic agent.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes such as α-glucosidase, which is relevant for diabetes management. The inhibition was quantified with IC50 values indicating significant effectiveness .

The biological mechanisms underlying the activity of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one are still being elucidated. However, several hypotheses have emerged based on existing studies:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : Evidence suggests that it triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- Enzyme Interaction : By binding to active sites on enzymes like α-glucosidase, it disrupts normal enzymatic activity, impacting carbohydrate metabolism.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant cell death at lower concentrations compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Efficacy : Research highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) being determined for specific strains.

- Enzyme Kinetics : In vitro assays showed that 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one competes effectively with substrates for α-glucosidase, leading to reduced glucose absorption .

Data Summary Table

Q & A

Q. Table 1. Stability Study Parameters for 4-Imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one

| Condition | Temperature (°C) | pH | Duration (Days) | Degradation Product Identified |

|---|---|---|---|---|

| Acidic Hydrolysis | 40 | 2 | 7 | 2,3-Dihydrobenzoxathiin-4-one |

| Alkaline Hydrolysis | 60 | 12 | 3 | Thiophenolic derivatives |

Q. Table 2. Comparative Reactivity in Nucleophilic Additions

| Reagent | Reaction Rate (k, s⁻¹) | DFT-Predicted Activation Energy (kcal/mol) | Observed Product Yield (%) |

|---|---|---|---|

| Methylmagnesium bromide | 0.045 | 18.7 | 72 |

| Phenylmagnesium chloride | 0.029 | 22.3 | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.